Cas no 868216-56-2 (2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole)

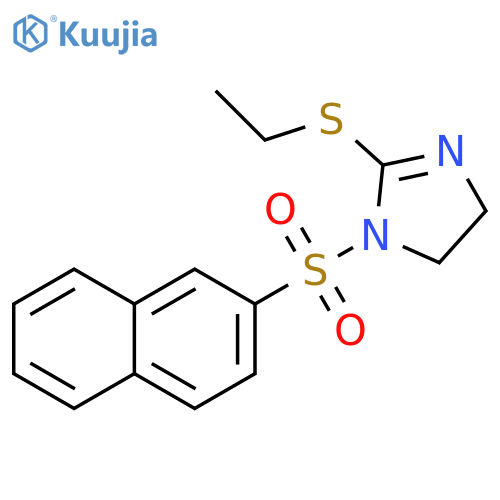

868216-56-2 structure

商品名:2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole

- 1H-Imidazole, 2-(ethylthio)-4,5-dihydro-1-(2-naphthalenylsulfonyl)-

- SMR000324695

- 2-(ethylthio)-1-(naphthalen-2-ylsulfonyl)-4,5-dihydro-1H-imidazole

- F1804-0025

- MLS000680058

- SR-01000015364-1

- HMS2611D14

- AKOS024609563

- 868216-56-2

- SR-01000015364

- 2-ethylsulfanyl-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole

- CHEMBL1536249

-

- インチ: 1S/C15H16N2O2S2/c1-2-20-15-16-9-10-17(15)21(18,19)14-8-7-12-5-3-4-6-13(12)11-14/h3-8,11H,2,9-10H2,1H3

- InChIKey: MABRYMCEUNOILU-UHFFFAOYSA-N

- ほほえんだ: C1(SCC)N(S(C2=CC=C3C(=C2)C=CC=C3)(=O)=O)CCN=1

計算された属性

- せいみつぶんしりょう: 320.06532010g/mol

- どういたいしつりょう: 320.06532010g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 498

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 83.4Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

じっけんとくせい

- 密度みつど: 1.34±0.1 g/cm3(Predicted)

- ふってん: 506.5±33.0 °C(Predicted)

- 酸性度係数(pKa): -3.39±0.60(Predicted)

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1804-0025-5mg |

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |

868216-56-2 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1804-0025-10μmol |

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |

868216-56-2 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1804-0025-2mg |

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |

868216-56-2 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1804-0025-4mg |

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |

868216-56-2 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1804-0025-100mg |

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |

868216-56-2 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F1804-0025-40mg |

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |

868216-56-2 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F1804-0025-75mg |

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |

868216-56-2 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F1804-0025-3mg |

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |

868216-56-2 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1804-0025-2μmol |

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |

868216-56-2 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F1804-0025-5μmol |

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole |

868216-56-2 | 90%+ | 5μl |

$63.0 | 2023-05-17 |

2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole 関連文献

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494

868216-56-2 (2-(ethylsulfanyl)-1-(naphthalene-2-sulfonyl)-4,5-dihydro-1H-imidazole) 関連製品

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2279938-29-1(Alkyne-SS-COOH)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量